molecular formula C16H16FN3O3S B2493214 N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-67-5

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

Cat. No. B2493214
CAS RN: 2034263-67-5
M. Wt: 349.38
InChI Key: KVVFCNHSZGZJPE-UHFFFAOYSA-N
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Description

Thiadiazole derivatives, including N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide, are of significant interest due to their wide range of biological and chemical properties. These compounds are known for their potential in medicinal chemistry, particularly due to their structural diversity and bioactivity profile.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves condensation reactions, utilizing carbodiimide condensation or C-C coupling methodologies. For instance, Yu et al. (2014) described the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via a convenient method involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis (Yu et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. For example, Ismailova et al. (2014) synthesized the title compound, a thiadiazole derivative, and analyzed its structure using X-ray crystallography, revealing specific orientations and interactions within the crystal lattice (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including condensation, to form new compounds with diverse biological activities. The structural modifications often aim to enhance specific properties or biological activity. Fallah-Tafti et al. (2011) studied the synthesis and Src kinase inhibitory activity of N-benzyl substituted acetamide derivatives, highlighting the role of structural modifications in biological activity (Fallah-Tafti et al., 2011).

Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader class of benzothiazole derivatives that have been synthesized and evaluated for their biological activities. Researchers have focused on synthesizing various derivatives to explore their potential as antibacterial, antitumor, and anti-inflammatory agents, as well as their utility in other pharmacological areas.

Antibacterial and Antitumor Activities : A study by Gull et al. (2016) highlighted the synthesis of benzothiazole derivatives, including compounds similar to N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide, and their evaluation for various biological activities like antioxidant, antibacterial, and urease inhibition. These compounds showed moderate to good activities, with significant urease inhibition, suggesting their potential in developing novel antibacterial agents (Gull et al., 2016).

Photochemical and Thermochemical Modeling : Another aspect of research involving benzothiazole derivatives includes their evaluation for photovoltaic efficiency. Mary et al. (2020) investigated the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, finding them suitable as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole, investigating their Src kinase inhibitory and anticancer activities. These studies offer insights into the structural requirements for maximizing biological activity and highlight the potential of such compounds in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-19-14-8-7-13(17)9-15(14)20(24(19,22)23)11-16(21)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFCNHSZGZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

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